6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile
Description
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Properties
IUPAC Name |
6-(difluoromethyl)-2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O2S/c1-28-20-8-7-14(12-27)9-16(20)13-29-22-18(11-25)17(10-19(26-22)21(23)24)15-5-3-2-4-6-15/h2-10,12,21H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHPKOBXPSJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=C(C(=CC(=N2)C(F)F)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of approximately 348.37 g/mol. The compound features a difluoromethyl group, a thioether linkage, and a nitrile functional group, which contribute to its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.37 g/mol |
| CAS Number | 492428-96-3 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : Some studies have reported its effectiveness against specific bacterial strains, suggesting a role as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results demonstrated significant inhibition of cell growth, with an IC50 value indicating potent activity. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that the compound exhibited bacteriostatic effects at concentrations as low as 20 µg/mL. This suggests potential for development as an antimicrobial agent.
- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced pro-inflammatory cytokine levels significantly, indicating its potential as an anti-inflammatory therapeutic.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Utilized to determine cytotoxicity across various cancer cell lines.
- Mechanistic Studies : Focused on understanding the pathways involved in apoptosis and cell cycle arrest.
In Vivo Studies
Limited in vivo studies have been reported, but preliminary animal models suggest that the compound may reduce tumor size in xenograft models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
